

An In-depth Technical Guide to 4-Methoxythioanisole (CAS: 1879-16-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxythioanisole

Cat. No.: B167831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Methoxythioanisole**, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Properties

4-Methoxythioanisole, also known as 1-methoxy-4-(methylthio)benzene, is an organosulfur compound.[\[1\]](#)[\[2\]](#) It is structurally characterized by a benzene ring substituted with a methoxy group and a methylthio group at the para position.

The fundamental properties of **4-Methoxythioanisole** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
CAS Number	1879-16-9	[1] [3] [4]
Molecular Formula	C ₈ H ₁₀ OS	[3] [4] [5]
Molecular Weight	154.23 g/mol	[1] [3] [4]
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid	[3] [6]
Melting Point	22-23 °C	[1] [5]
Boiling Point	99 °C at 4 mmHg	[1] [5]
Density	1.11 g/mL at 25 °C	[1] [5]
Refractive Index (n _{20/D})	1.5795	[1]
Flash Point	108 °C (226.4 °F) - closed cup	[1]
Solubility	Soluble in water (377.7 mg/L at 25 °C, est.)	[7]

Identifier	Value	Reference(s)
SMILES	COc1ccc(SC)cc1	[1]
InChI Key	DQNSKXYRRRCKGH-UHFFFAOYSA-N	[1]
MDL Number	MFCD00010587	[1] [8]

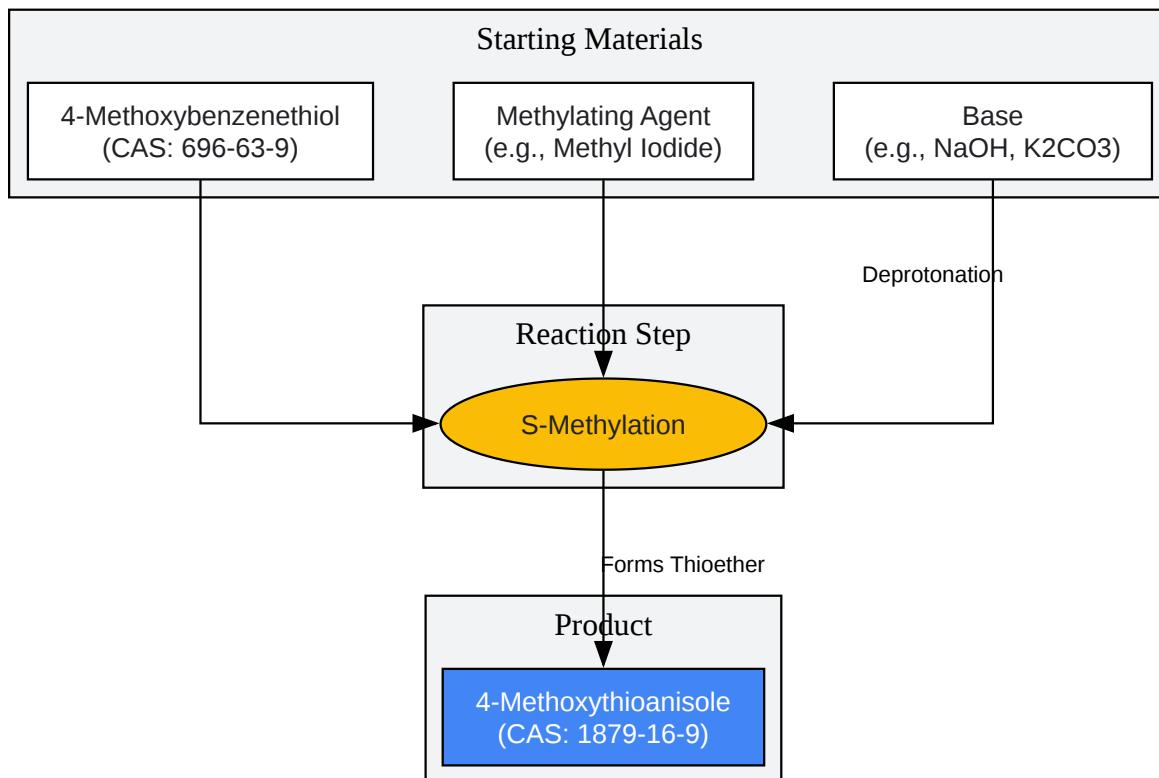
Safety and Handling

4-Methoxythioanisole is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Class	GHS Codes
Pictogram	GHS07 (Exclamation mark)
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261, P264, P270, P301+P312, P302+P352, P305+P351+P338

Data sourced from Sigma-Aldrich.[\[1\]](#)

When handling this chemical, appropriate PPE is mandatory to ensure safety.


- Eye/Face Protection: Eyeshields or safety glasses.[\[1\]](#)
- Hand Protection: Protective gloves.[\[1\]](#)
- Respiratory Protection: Dust mask type N95 (US) or equivalent.[\[1\]](#)

Store in a dry, well-ventilated place. The compound is classified under Storage Class 11 (Combustible Solids).[\[1\]](#)

Synthesis and Reactivity

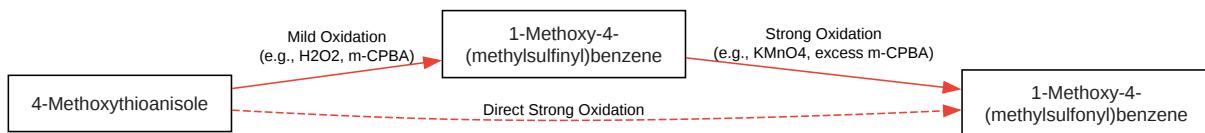
4-Methoxythioanisole is a key building block in organic synthesis. Its synthesis and subsequent reactions are critical for creating more complex molecules.

A common synthetic route to **4-Methoxythioanisole** involves the S-methylation of 4-methoxybenzenethiol. This reaction provides a straightforward method to obtain the target compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Methoxythioanisole**.

The following is a representative protocol for the synthesis of **4-Methoxythioanisole**.


- Preparation: To a solution of 4-methoxybenzenethiol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetone) in a round-bottom flask, add a base such as sodium hydroxide or potassium carbonate (1.1 eq).
- Reaction: Stir the mixture at room temperature until the thiol is fully deprotonated, forming the thiolate.
- Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), to the reaction mixture. The reaction is typically exothermic and may require cooling.

- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure **4-Methoxythioanisole**.

Applications in Research and Drug Development

4-Methoxythioanisole serves as a crucial intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry. The thioether and methoxy groups offer sites for further chemical modification.

A primary application of **4-Methoxythioanisole** is its oxidation to the corresponding sulfoxide and sulfone. These oxidized sulfur-containing moieties are present in numerous biologically active compounds.

[Click to download full resolution via product page](#)

Caption: Oxidation pathway of **4-Methoxythioanisole**.

This compound has been utilized in the preparation of more complex molecules, such as 1-methoxy-4-(methylsulfinyl)benzene, a related compound with potential applications in medicinal chemistry.^[1] The presence of the electron-donating methoxy group and the versatile thioether makes the aromatic ring amenable to electrophilic substitution and other transformations, allowing for the construction of diverse molecular scaffolds for drug discovery programs.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of **4-Methoxythioanisole**.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are used to confirm the structure of the molecule.[8][9]
- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[9]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8][9]

Detailed spectral data, including peak assignments and spectra images, are available in various chemical databases such as the Spectral Database for Organic Compounds (SDBS) and from commercial suppliers.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4-甲氧基茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
2. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. 4-Methoxythioanisole | CymitQuimica [cymitquimica.com]
4. scbt.com [scbt.com]
5. 1-METHOXY-4-(METHYLTHIO)BENZENE | 1879-16-9 [chemicalbook.com]
6. 4-Methoxythioanisole | 1879-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
7. 1-methoxy-4-(methyl thio) benzene, 1879-16-9 [thegoodsentscompany.com]

- 8. 1879-16-9|4-Methoxythioanisole|BLD Pharm [bldpharm.com]
- 9. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxythioanisole (CAS: 1879-16-9)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167831#4-methoxythioanisole-cas-number-1879-16-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com